Thiencarbazone

Catalog No.
S654650
CAS No.
936331-72-5
M.F
C11H12N4O7S2
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiencarbazone

CAS Number

936331-72-5

Product Name

Thiencarbazone

IUPAC Name

4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid

Molecular Formula

C11H12N4O7S2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17)

InChI Key

GLDAZAQRGCSFNP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C

Synonyms

4-(N-(3-Methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl)sulfamoyl)-5-methylthiophene-3-carboxylic Acid; 4-[[[(4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylic Acid;

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C

The exact mass of the compound Thiencarbazone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of thiophenecarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Thiencarbazone (CAS 936331-72-5), frequently designated in regulatory literature as BYH 18636-carboxylic acid, is the primary environmental degradation product of the widely utilized ALS-inhibiting herbicide thiencarbazone-methyl. While the parent methyl ester is deployed in bulk for agricultural weed control, the free acid form is strictly procured as a high-purity analytical reference material. Its core utility lies in environmental fate modeling, multi-residue LC-MS/MS testing, and rotational crop safety assessments. Regulatory agencies mandate the specific tracking of this metabolite due to its distinct mobility and persistence profiles in soil and aquatic ecosystems. Consequently, environmental testing laboratories and agrochemical researchers rely on this exact compound to establish matrix-matched calibration curves and validate extraction recoveries[1].

Procuring the parent herbicide (thiencarbazone-methyl) or structurally related ALS inhibitor degradates cannot substitute for the exact thiencarbazone free acid in analytical chemistry workflows. In environmental matrices, the parent methyl ester undergoes continuous hydrolysis to form the carboxylic acid. If a laboratory attempts to use the parent compound to calibrate for total residue load, the resulting data will fail regulatory validation due to variable in-situ degradation during sample extraction and processing. Furthermore, generic sulfonylurea or triazolinone analogs fail the strict retention time and Multiple Reaction Monitoring (MRM) transition requirements of accredited LC-MS/MS protocols. Accurate quantification of this specific degradate requires the exact CAS 936331-72-5 standard to meet ISO 17025 and GLP compliance [1].

Matrix-Matched LC-MS/MS Recovery and Precision

In validated LC-MS/MS methodologies for environmental matrices, the thiencarbazone free acid standard demonstrates reproducible extraction metrics. When spiked into soil and sediment at levels of 0.5 to 50 µg/kg, the specific metabolite yields average recoveries of 75.4% to 105% with Relative Standard Deviations (RSDs) between 1.5% and 9.7%. In water samples (0.1 to 10 µg/L), recoveries range from 75.5% to 104% (RSD 1.4%–8.6%). In contrast, utilizing the parent thiencarbazone-methyl as a proxy for total residue recovery introduces significant quantitative error due to its ongoing hydrolysis during sample preparation [1].

Evidence DimensionAnalytical recovery and precision (RSD) in soil/water
Target Compound Data75.4%–105% recovery, RSD <10% (Thiencarbazone standard)
Comparator Or BaselineParent compound proxy (fails recovery limits due to extraction hydrolysis)
Quantified DifferenceEnsures compliance with the strict 70–120% recovery and ≤20% RSD regulatory criteria.
ConditionsLC-MS/MS (MRM mode), HLB/PSA solid-phase extraction

Guarantees that environmental testing laboratories can pass stringent proficiency tests and regulatory audits for metabolite quantification.

Soil Persistence and Half-Life (DT50) Differentiation

The procurement of the free acid metabolite is driven by its extended environmental persistence compared to the parent herbicide. While thiencarbazone-methyl exhibits an aerobic soil half-life (DT50) ranging from 3.2 to 55 days, field studies demonstrate that the BYH 18636-carboxylic acid degradate (thiencarbazone) can achieve a DT90 exceeding 365 days under certain conditions. Because the parent compound dissipates rapidly while the acid accumulates, long-term environmental fate and rotational crop models must be calibrated exclusively using the free acid standard [1].

Evidence DimensionAerobic soil persistence (DT90 vs DT50)
Target Compound DataDT90 > 365 days (Thiencarbazone / BYH 18636-carboxylic acid)
Comparator Or BaselineDT50 of 3.2 to 55 days (Thiencarbazone-methyl parent)
Quantified DifferenceThe metabolite exhibits long-term accumulation potential compared to the rapidly degrading parent ester.
ConditionsAerobic soil metabolism field studies

Dictates the necessity of procuring the exact metabolite standard for long-term multi-year agricultural safety and accumulation assessments.

Sub-ppb Limit of Quantification (LOQ) in Water

Regulatory compliance for drinking water and groundwater requires sub-ppb detection of pesticide degradates. Utilizing the pure thiencarbazone standard in optimized LC-MS/MS MRM workflows achieves a Limit of Quantification (LOQ) of 0.1 µg/L in water and 0.5 µg/kg in soil. This trace-level sensitivity is unattainable using non-specific ALS inhibitor assays or generic HPLC-UV methods, which typically struggle to reliably quantify polar metabolites below 1-5 µg/L in complex environmental matrices [1].

Evidence DimensionLimit of Quantification (LOQ)
Target Compound Data0.1 µg/L in water; 0.5 µg/kg in soil
Comparator Or BaselineGeneric HPLC-UV methods (>1-5 µg/L LOQ)
Quantified DifferenceProvides 10x to 50x greater sensitivity, meeting strict EU/EPA trace thresholds.
ConditionsDirect injection or SPE-LC-MS/MS in negative ion electrospray mode

Allows water testing facilities to legally certify that municipal or agricultural water supplies meet the 0.1 µg/L regulatory threshold for individual pesticide metabolites.

Environmental Residue Monitoring via LC-MS/MS

Procured as a certified reference material by analytical laboratories to quantify the accumulation and leaching of thiencarbazone in soil, sediment, and groundwater, ensuring compliance with EPA and EU Water Framework Directive methodologies [1].

Rotational Crop Safety and Metabolism Studies

Essential for tracing the uptake and accumulation of the persistent BYH 18636-carboxylic acid metabolite in rotational crops (e.g., sugar beet, soybeans) planted in seasons following thiencarbazone-methyl application, where the parent compound is no longer detectable [2].

Municipal Water Quality Compliance Testing

Utilized by municipal and private water testing facilities to establish matrix-matched calibration curves capable of screening for the strict 0.1 µg/L regulatory threshold of pesticide degradates in drinking water catchments [1].

XLogP3

0.9

UNII

KAW004A9ZC

Other CAS

936331-72-5

Wikipedia

Thiencarbazone

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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